molecular formula C5H9BrO B13550305 1-Bromo-3-methylbut-3-en-2-ol CAS No. 73727-37-4

1-Bromo-3-methylbut-3-en-2-ol

Cat. No.: B13550305
CAS No.: 73727-37-4
M. Wt: 165.03 g/mol
InChI Key: XQQCLFGNUSYCFT-UHFFFAOYSA-N
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Description

1-Bromo-3-methylbut-3-en-2-ol is an organic compound with the molecular formula C5H9BrO It is a brominated alcohol with a unique structure that includes a bromine atom, a hydroxyl group, and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-methylbut-3-en-2-ol can be synthesized through the reaction of isoprene with hydrobromic acid (HBr) or hydrogen bromide gas. The reaction is typically carried out at temperatures ranging from -20°C to 30°C, with cuprous halide (such as cuprous bromide) acting as a catalyst . The concentration of hydrobromic acid used can vary between 20% and 54% .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-methylbut-3-en-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The double bond can be reduced to form saturated compounds.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.

Major Products Formed

    Substitution: Formation of various substituted alcohols and ethers.

    Oxidation: Formation of aldehydes and ketones.

    Reduction: Formation of saturated alcohols.

Scientific Research Applications

1-Bromo-3-methylbut-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-methylbut-3-en-2-ol involves its reactivity with various molecular targets. The bromine atom and hydroxyl group can participate in nucleophilic substitution and hydrogen bonding, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing structures. The compound’s reactivity is influenced by the presence of the double bond, which can undergo addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-methylbut-3-en-2-ol is unique due to the combination of a bromine atom, hydroxyl group, and double bond in its structure

Properties

IUPAC Name

1-bromo-3-methylbut-3-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-4(2)5(7)3-6/h5,7H,1,3H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQCLFGNUSYCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60534811
Record name 1-Bromo-3-methylbut-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73727-37-4
Record name 1-Bromo-3-methylbut-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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